ESAT6 Epitope

Diagnostic Sensitivity T-cell Immunology IFN-γ Response Rate

The 6-kDa early secreted antigenic target (ESAT-6) of Mycobacterium tuberculosis (Mtb) is an immunodominant T-cell antigen encoded in the RD1 genomic region, which is absent from the Bacille Calmette-Guérin (BCG) vaccine strain and most environmental mycobacteria. This exclusivity underpins the compound's utility in generating Mtb-specific immune responses for diagnostic and vaccine development.

Molecular Formula C92H139N25O31S
Molecular Weight 2123.3 g/mol
Cat. No. B15568157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameESAT6 Epitope
Molecular FormulaC92H139N25O31S
Molecular Weight2123.3 g/mol
Structural Identifiers
InChIInChI=1S/C92H139N25O31S/c1-12-42(3)72(90(146)109-58(26-31-69(125)126)82(138)104-46(7)77(133)101-45(6)76(132)102-47(8)78(134)114-63(41-118)89(145)105-48(9)79(135)116-73(43(4)13-2)91(147)108-55(23-28-64(94)120)81(137)100-40-71(129)130)115-68(124)39-99-75(131)44(5)103-86(142)60(35-50-19-15-14-16-20-50)111-88(144)62(37-67(97)123)113-87(143)61(36-51-38-98-54-22-18-17-21-52(51)54)112-85(141)57(25-30-66(96)122)107-83(139)56(24-29-65(95)121)106-84(140)59(27-32-70(127)128)110-92(148)74(49(10)119)117-80(136)53(93)33-34-149-11/h14-22,38,42-49,53,55-63,72-74,98,118-119H,12-13,23-37,39-41,93H2,1-11H3,(H2,94,120)(H2,95,121)(H2,96,122)(H2,97,123)(H,99,131)(H,100,137)(H,101,133)(H,102,132)(H,103,142)(H,104,138)(H,105,145)(H,106,140)(H,107,139)(H,108,147)(H,109,146)(H,110,148)(H,111,144)(H,112,141)(H,113,143)(H,114,134)(H,115,124)(H,116,135)(H,117,136)(H,125,126)(H,127,128)(H,129,130)/t42-,43-,44-,45-,46-,47-,48-,49+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,72-,73-,74-/m0/s1
InChIKeyDJUPVNSZJXZBBL-RLUQAILDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ESAT6 Epitope Peptides: A Procurement Guide to Tuberculosis-Specific Diagnostic and Vaccine Antigens


The 6-kDa early secreted antigenic target (ESAT-6) of Mycobacterium tuberculosis (Mtb) is an immunodominant T-cell antigen encoded in the RD1 genomic region, which is absent from the Bacille Calmette-Guérin (BCG) vaccine strain and most environmental mycobacteria [1]. This exclusivity underpins the compound's utility in generating Mtb-specific immune responses for diagnostic and vaccine development. ESAT-6 epitope peptides are discrete, synthetically produced amino acid sequences designed to mimic the natural T-cell epitopes of the full-length protein, enabling precise immunological interrogation in assays such as ELISpot and interferon-gamma (IFN-γ) release assays [2]. Their use as defined molecular reagents circumvents the variability and cross-reactivity associated with complex antigenic mixtures like purified protein derivative (PPD) [3].

ESAT6 Epitope Procurement: Why Generic Mycobacterial Antigens Cannot Be Substituted for ESAT-6


The procurement of ESAT-6 epitope peptides for Mtb research and diagnostics cannot be generically substituted with other mycobacterial antigens or antigen mixtures due to fundamental differences in specificity and immunological dominance. Antigens like PPD or BCG sonicates contain numerous cross-reactive proteins that trigger false-positive responses in BCG-vaccinated individuals, compromising diagnostic specificity [1]. Furthermore, even within the RD1 region, the fine specificity of the T-cell response varies significantly. While CFP-10 and TB10.4 are also strong immunogens, they do not fully recapitulate the breadth or magnitude of the ESAT-6-specific T-cell response, nor can their epitopes be used interchangeably for mapping or tetramer studies [2]. The use of specific ESAT-6 epitope peptides is therefore mandatory for achieving the assay sensitivity and molecular precision required for robust scientific and clinical outcomes [3].

ESAT6 Epitope Performance: A Quantitative Head-to-Head Guide for Scientific Selection


ESAT-6 Pepmix Superiority in IFN-γ Response Rate Compared to Latency Antigens Rv2659 and Rv2660

In a direct comparison of T-cell responses in active pulmonary TB patients, the ESAT-6 pepmix (overlapping peptides covering the entire ESAT-6 sequence) elicited a positive IFN-γ response in a significantly greater proportion of donors than latency-associated antigens Rv2659 and Rv2660. This demonstrates the superior diagnostic sensitivity of ESAT-6-derived epitopes for detecting active TB infection [1].

Diagnostic Sensitivity T-cell Immunology IFN-γ Response Rate

Comparable Immunogenicity of ESAT-6 to CFP-10 but Higher IFN-γ Release Induced by TB10.4

A comparative study evaluating T-cell responses to low-molecular-mass culture filtrate proteins demonstrated that ESAT-6 and CFP-10 induced IFN-γ release at equivalent levels in TB patient PBMCs. However, the related ESAT-6 family member TB10.4 was found to be an even more potent stimulator, highlighting that while ESAT-6 is a strong immunogen, its selection over other family members should be based on specific assay requirements rather than on the assumption of superior immunogenicity alone [1].

Antigen Immunodominance Vaccine Antigen Selection IFN-γ Release Magnitude

Selected ESAT-6 Peptides Provide Superior Diagnostic Specificity (90%) Over QuantiFERON-TB Gold (68%)

An assay based on selected ESAT-6 and CFP-10 peptides (WBE) was directly compared to the commercial QuantiFERON-TB Gold test (QFT-G), which utilizes overlapping peptides from the RD1 region. The peptide-based WBE demonstrated significantly superior specificity for diagnosing active tuberculosis (A-TB), while maintaining comparable sensitivity. This highlights the value of carefully selected ESAT-6 epitope pools over broader overlapping peptide mixtures in certain clinical contexts [1].

Diagnostic Specificity Active TB Diagnosis IGRA

ESAT-6 N-Terminal Epitope (Esp1) Elicits Higher IFN-γ Responses in Treated Patients Compared to Other ESAT-6 Peptides

A study mapping ESAT-6-specific T-cell responses in a South Indian population identified the Esp1 peptide (aa 1-20) as one of the most immunogenic epitopes. In treated tuberculosis patients (TR), the median IFN-γ response to Esp1 was 141 pg/mL, which was numerically higher than the response to another immunodominant epitope, Esp8 (aa 71-90), which induced a median response of 102 pg/mL [1].

Epitope Mapping Vaccine Design T-cell Response Magnitude

ESAT-6 as Sole Antigen in ELISA Serodiagnosis Shows Moderate Sensitivity (44.29%) But Is Essential for High-Performance Cocktails

In an ELISA-based serodiagnostic evaluation of active pulmonary TB in a Cuban population, recombinant ESAT-6 (rESAT-6) used as a single antigen achieved a sensitivity of 44.29% and a specificity of 94.12%. When rESAT-6 was combined with four other antigens (rCFP-10, rAPA, rPstS-1, and rAg85A), the multi-antigen cocktail dramatically increased sensitivity to 87.14%, demonstrating that while ESAT-6 alone has limited utility for serodiagnosis, it is an indispensable component of a high-performance diagnostic panel [1].

Serodiagnosis Antibody Response Multi-Antigen Cocktail

Primary Procurement Applications for ESAT6 Epitope Peptides in Tuberculosis Research and Diagnostics


Development of High-Specificity Interferon-Gamma Release Assays (IGRAs)

ESAT-6 epitope peptides are the cornerstone for developing IGRAs that achieve high diagnostic specificity, as demonstrated by their 90% specificity compared to 68% for a commercial RD1 overlapping peptide assay [1]. Their lack of cross-reactivity with BCG vaccination enables accurate detection of Mtb infection. This application is directly supported by the quantitative diagnostic performance data (Sensitivity 81%, Specificity 90%) established in head-to-head comparisons with QuantiFERON-TB Gold [1].

Rational Design of Epitope-Based Tuberculosis Vaccines

The precise mapping of immunodominant ESAT-6 T-cell epitopes, such as the highly immunogenic Esp1 peptide (aa 1-20), provides a data-driven foundation for designing next-generation epitope-based vaccines [2]. The quantified median IFN-γ response of 141 pg/mL to Esp1 in treated TB patients offers a benchmark for evaluating vaccine-elicited cellular immunity [2]. This scenario is underpinned by comparative immunogenicity data against other ESAT-6 peptides.

Ex Vivo T-Cell Monitoring and HLA Tetramer Studies

Defined ESAT-6 epitope peptides are critical reagents for ex vivo monitoring of Mtb-specific T-cell responses by ELISpot and for constructing HLA class II tetramers [3]. The ability of ESAT-6 peptides to stimulate robust IFN-γ responses in 73% of active TB patients validates their utility in capturing the breadth of the cellular immune response [4]. The availability of specific sequence data, such as the Esp1 and Esp6 peptides, allows for precise immunological tracking [2].

Component in High-Sensitivity Multi-Antigen Serodiagnostic Panels

While ESAT-6 has moderate sensitivity (44.29%) as a standalone serological antigen, its inclusion is essential for achieving high sensitivity in a multi-antigen cocktail (87.14%) for antibody-based detection of active TB [5]. This scenario is justified by direct comparative ELISA data showing the combinatorial effect of rESAT-6 with other Mtb antigens in improving overall test performance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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